molecular formula C9H13N3O B12353726 (5-Phenyltriazolidin-4-yl)methanol

(5-Phenyltriazolidin-4-yl)methanol

Cat. No.: B12353726
M. Wt: 179.22 g/mol
InChI Key: LOBMIFAIBFLQFG-UHFFFAOYSA-N
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Description

(5-Phenyltriazolidin-4-yl)methanol is a chemical compound that belongs to the class of triazolidines These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyltriazolidin-4-yl)methanol typically involves the reaction of phenylhydrazine with formaldehyde and an appropriate amine. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyltriazolidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazolidinone, while reduction may produce phenyltriazolidine.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis

    Biology: Potential use in biochemical assays

    Medicine: Investigation as a pharmaceutical agent

    Industry: Use in the production of specialty chemicals

Mechanism of Action

The mechanism of action of (5-Phenyltriazolidin-4-yl)methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application and the specific biological system.

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyltriazolidin-4-yl)ethanol
  • (5-Phenyltriazolidin-4-yl)amine
  • (5-Phenyltriazolidin-4-yl)ketone

Uniqueness

(5-Phenyltriazolidin-4-yl)methanol is unique due to its specific structure, which includes a hydroxyl group attached to the triazolidine ring

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(5-phenyltriazolidin-4-yl)methanol

InChI

InChI=1S/C9H13N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,8-13H,6H2

InChI Key

LOBMIFAIBFLQFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)CO

Origin of Product

United States

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